Pentyl butyrate
Overview
Description
Biochemical Analysis
Biochemical Properties
Pentyl butyrate plays a significant role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . In the case of this compound, esterases break it down into pentanol and butyric acid. This interaction is crucial for the metabolism and utilization of this compound in biological systems.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, butyrate, a product of this compound hydrolysis, is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression . This inhibition can result in the upregulation of genes involved in cell differentiation and apoptosis, thereby influencing cell function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its hydrolysis product, butyrate. Butyrate acts as an HDAC inhibitor, promoting the acetylation of histones and altering gene expression . This epigenetic modification can lead to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes, thereby modulating cellular responses . Additionally, butyrate can enhance the production of tight junction proteins, improving intestinal barrier function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH . Over time, this compound may degrade into its constituent alcohol and acid, which can have different effects on cellular function. Long-term studies have shown that butyrate, derived from this compound, can have sustained anti-inflammatory and gene-modulating effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound and its hydrolysis product, butyrate, can promote gut health and enhance nutrient absorption . At high doses, butyrate may exhibit toxic effects, such as inducing apoptosis in certain cell types . It is essential to determine the optimal dosage to balance the beneficial and adverse effects of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to pentanol and butyric acid . Butyric acid, in turn, participates in the butyrate metabolism pathway, which is crucial for energy production in colonocytes . Enzymes such as butyryl-CoA transferase play a role in converting butyric acid into butyryl-CoA, a key intermediate in fatty acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature . Once hydrolyzed, butyrate can be actively transported into cells via monocarboxylate transporters (MCTs) . This transport mechanism ensures the efficient uptake and utilization of butyrate in target cells, such as colonocytes.
Subcellular Localization
The subcellular localization of this compound and its hydrolysis products can influence their activity and function. Butyrate, for example, is primarily localized in the nucleus, where it exerts its HDAC inhibitory effects . This localization is facilitated by its ability to diffuse across cellular membranes and accumulate in the nuclear compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl butyrate is synthesized through an esterification reaction where pentanol reacts with butyric acid. The reaction is usually catalyzed by sulfuric acid and involves heating the mixture to facilitate the formation of the ester . The general reaction is as follows:
Pentanol+Butyric AcidH2SO4Pentyl Butyrate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed to drive the reaction to completion. The use of a strong acid catalyst like sulfuric acid ensures a high yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Pentyl butyrate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentanol and butyric acid.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. For example, this compound can react with methanol to form methyl butyrate and pentanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products:
Hydrolysis: Pentanol and butyric acid.
Transesterification: Methyl butyrate and pentanol (when reacting with methanol).
Scientific Research Applications
Pentyl butyrate has several applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the flavor profiles of various fruits and its potential effects on human olfactory receptors.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Mechanism of Action
The primary mechanism of action of pentyl butyrate involves its interaction with olfactory receptors in the human nose, leading to the perception of its fruity aroma. The ester bond in this compound can be hydrolyzed by esterases, enzymes that break down esters into their corresponding alcohols and acids. This hydrolysis reaction is crucial for the metabolism and elimination of the compound from the body.
Comparison with Similar Compounds
Pentyl butyrate is similar to other esters such as ethyl butyrate, methyl butyrate, and butyl butyrate. These compounds share similar fruity aromas but differ in their alkyl groups, which influence their boiling points, solubilities, and specific applications.
Ethyl Butyrate: Has a pineapple-like aroma and is used in flavorings and fragrances.
Methyl Butyrate: Known for its apple-like aroma and used in flavorings.
Butyl Butyrate: Has a sweet, fruity aroma and is used in perfumes and flavorings.
This compound is unique due to its specific combination of pentanol and butyric acid, giving it a distinct aroma profile and specific applications in the food and cigarette industries .
Properties
IUPAC Name |
pentyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNJLPHOBMVMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Record name | N-AMYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2470 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041604 | |
Record name | n-Amyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |
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Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics., Liquid, colourless to pale yellow liquid | |
Record name | N-AMYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2470 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanoic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pentyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
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Record name | n-Amyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
185.00 to 187.00 °C. @ 760.00 mm Hg | |
Record name | Pentyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
135 °F (NFPA, 2010) | |
Record name | N-AMYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2470 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
0.06 mg/mL at 20 °C, soluble in alcohol, ether | |
Record name | Pentyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
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Record name | n-Amyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.863-0.866 | |
Record name | n-Amyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
540-18-1 | |
Record name | N-AMYL BUTYRATE | |
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Record name | Amyl butyrate | |
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Record name | n-Amyl butyrate | |
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Record name | Amyl butyrate | |
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Record name | Butanoic acid, pentyl ester | |
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Record name | n-Amyl butyrate | |
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Record name | Pentyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.946 | |
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Record name | AMYL BUTYRATE | |
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Record name | Pentyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-73.2 °C | |
Record name | Pentyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pentyl butyrate primarily known for?
A1: this compound is an ester primarily recognized for its characteristic apricot-like odor. It is naturally found in various fruits and is frequently used as a flavoring agent in the food industry. [, , ]
Q2: How is this compound synthesized?
A2: this compound can be synthesized via esterification, a reaction between butyric acid and pentanol. Different catalysts can be employed to facilitate this reaction, including sodium bisulfate [] and immobilized Candida Antarctica lipase B. []
Q3: Are there any analytical techniques to monitor this compound synthesis?
A3: Yes, Gas chromatography plays a crucial role in analyzing the production and composition of this compound. This technique is particularly useful for monitoring the reaction progress and determining the concentrations of reactants and products during synthesis. [, ]
Q4: Can you explain the use of this compound in studying insect behavior?
A4: Research suggests that certain insect species, particularly scavenging flies like Chloropids and Milichiids, are attracted to this compound. This compound, often found in the scent glands of plant bugs (Miridae), acts as a kairomone, signaling a potential food source (injured or dead bugs) for these flies. []
Q5: What are the potential applications of ionic liquids in relation to this compound?
A5: Ionic liquids have shown promise for the selective extraction of organic compounds, including those involved in the kinetic resolution of rac-2-pentanol, a process that can produce this compound. This extraction process could be beneficial in separating desired products from reaction mixtures. []
Q6: Has the behavior of this compound under high pressure been investigated?
A6: Yes, studies have explored the phase behavior of binary mixtures containing carbon dioxide (CO2) and compounds relevant to this compound synthesis, including 2-pentanol, vinyl butyrate, and butyric acid, under high-pressure conditions. []
Q7: Are there alternative compounds with similar applications to this compound?
A7: Yes, other esters like 2-butyl acetate, 2-pentyl acetate, and isopropyl butyrate share similar applications with this compound, particularly as flavoring agents and in insect studies. They may exhibit different levels of volatility and attractiveness depending on the specific application and target organism. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. []
Q9: Is there any information available about the dielectric properties of this compound?
A9: Yes, studies have investigated the dielectric properties of this compound, including its dipole moment and relaxation time, to understand its behavior in solution and its molecular configuration. []
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